1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Description
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3S/c1-4-31-18-28(24-7-5-6-8-26(24)31)36-19-29(33)32-27(21-11-15-23(35-3)16-12-21)17-25(30-32)20-9-13-22(34-2)14-10-20/h5-16,18,27H,4,17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSVZLBUKQVGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a synthetic organic molecule belonging to the pyrazole class, characterized by its unique structural features that include methoxyphenyl and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 392.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
The biological activity of this compound arises from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that pyrazole derivatives possess significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). Results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation. For example, a related pyrazole derivative exhibited an IC50 of 7.01 µM against HeLa cells and 8.55 µM against NCI-H460 cells .
Anti-inflammatory Activity
Pyrazole compounds have been noted for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The presence of methoxy groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic efficacy .
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Pyrazoles generally exhibit radical scavenging activity due to the presence of nitrogen atoms in their structure, which can stabilize free radicals .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of pyrazole derivatives similar to the target compound:
- Anticancer Efficacy : A study reported that substituted pyrazoles showed significant cytotoxicity against several cancer cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
- Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and inflammation, suggesting a multi-targeted approach in their action mechanism .
- Structural Variability : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed enhanced anticancer activity compared to those with electron-withdrawing groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through the modulation of apoptosis pathways. The incorporation of the indole moiety enhances its bioactivity against various cancer cell lines, including breast and colon cancers .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory diseases . The mechanism involves the inhibition of NF-kB signaling pathways, which are critical in inflammation processes.
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its application in synthesizing novel materials with specific functionalities. For instance, it can be used as a precursor in the development of organic semiconductors or as a ligand in coordination chemistry for creating metal complexes with desirable electronic properties .
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites that exhibit enhanced mechanical and thermal properties. By incorporating it into polymer matrices, researchers have observed improved strength and thermal stability, making it suitable for applications in aerospace and automotive industries .
Agricultural Chemistry
Pesticidal Properties
There is emerging evidence that suggests this compound may possess pesticidal properties. Research has indicated that derivatives can act as effective agents against certain pests and pathogens affecting crops. The mechanism appears to involve disruption of cellular processes in target organisms, leading to reduced viability .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Properties (2024) | Demonstrated significant inhibition of cancer cell growth in vitro | Potential use in cancer therapeutics |
| Material Science Research (2023) | Developed nanocomposites with enhanced properties using the compound | Applications in high-performance materials |
| Agricultural Chemistry Study (2022) | Showed effectiveness against crop pests | Development of new pesticides |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The compound shares structural motifs with derivatives reported in the synthesis of pyrazole-thiophene hybrids, such as 7a and 7b from Molecules (2012) :
- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Structural and Functional Differences
Key Observations:
Heterocyclic Core : The target compound’s partially saturated dihydropyrazole may confer conformational flexibility compared to the fully aromatic pyrazole in 7a/7b.
The indole-sulfanylethanone moiety introduces steric bulk and sulfur-based reactivity, contrasting with the planar thiophene systems in 7a/7b.
Synthetic Pathways: 7a/7b were synthesized using malononitrile or ethyl cyanoacetate with sulfur , whereas the target compound likely requires multi-step coupling of dihydropyrazole precursors with indole derivatives.
Research Implications
- Crystallographic Robustness : The use of SHELXL ensures high-precision refinement of the target compound’s structure, critical for understanding its stereoelectronic properties .
Q & A
Q. What are the established synthetic routes for this compound, and what experimental parameters are critical for optimizing yield?
The synthesis of pyrazole-ethanone derivatives typically involves multistep reactions, including:
- Condensation reactions : For example, refluxing substituted benzaldehydes with aminotriazoles in ethanol with glacial acetic acid as a catalyst (reflux duration: ~4 hours) .
- Thioether formation : Reaction of α-halogenated ketones with thiol-containing intermediates (e.g., indole derivatives) under basic conditions (e.g., sodium ethoxide in ethanol) .
Key parameters : Temperature control during reflux, stoichiometric ratios of reactants, and solvent purity (e.g., absolute ethanol) significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Spectroscopic methods :
- NMR : - and -NMR to confirm substitution patterns (e.g., methoxyphenyl, indole groups) .
- IR : Identification of functional groups (e.g., C=O stretch at ~1700 cm, S-C=S vibrations) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination (e.g., dihydropyrazole ring conformation) .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
- In vitro assays :
- Control experiments : Compare activity against structurally related derivatives (e.g., pyrazole or indole-modified analogs) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar compounds?
Contradictions often arise from:
- Substituent effects : Methoxy groups on phenyl rings may enhance membrane permeability but reduce binding affinity due to steric hindrance .
- Experimental variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate results via orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy).
Case study : Pyrazole derivatives with trifluoromethyl groups showed divergent growth inhibition profiles depending on substitution position; X-ray crystallography and molecular docking clarified steric vs. electronic contributions .
Q. What mechanistic insights guide the optimization of its reactivity in target-specific applications?
- Electrophilic sulfanyl group : The thioether linkage (C-S-C) participates in nucleophilic substitution or oxidation reactions. For example, sulfoxide/sulfone formation under controlled oxidative conditions (e.g., HO/AcOH) .
- Dihydropyrazole ring : The non-aromatic pyrazole core can undergo ring-opening or cycloaddition reactions under acidic/basic conditions, enabling functionalization .
Q. How can computational methods predict its physicochemical properties and interaction with biological targets?
- Molecular dynamics (MD) simulations : Analyze binding stability with receptors (e.g., indole interactions with hydrophobic pockets).
- DFT calculations : Predict redox potentials of the thioether group or electron density distribution in methoxyphenyl rings .
- ADMET profiling : Use tools like SwissADME to estimate logP, solubility, and CYP450 inhibition risks .
Q. What strategies mitigate toxicity concerns observed in preclinical studies?
- Structural modifications : Replace the 1-ethylindole group with less lipophilic substituents (e.g., hydroxyl or carboxyl groups) to reduce off-target effects.
- Dosage optimization : Conduct acute toxicity assays (OECD Guideline 423) in rodent models to establish LD and NOAEL (No Observed Adverse Effect Level) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
